

Application of Rho-Kinase Inhibitors in the Study of Vascular Tone

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Compound of Interest		
Compound Name:	CAY 10462 dihydrochloride	
Cat. No.:	B564408	Get Quote

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Disclaimer: Information regarding the specific compound CAY 10462 is not publicly available. The following application notes and protocols are based on the well-established role of the general class of Rho-kinase (ROCK) inhibitors in the study of vascular tone. The principles, experimental setups, and expected outcomes described herein are representative of compounds acting through this mechanism.

Introduction

Vascular tone, the degree of constriction of a blood vessel, is a critical physiological parameter that regulates blood pressure and tissue perfusion.[1] This process is primarily controlled by the contractile state of vascular smooth muscle cells (VSMCs). The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of VSMC contraction and a crucial therapeutic target in cardiovascular diseases.[2] Rho-kinase inhibitors are invaluable pharmacological tools for investigating the role of this pathway in vascular physiology and pathology. These inhibitors typically induce vasodilation by interfering with the calcium sensitization of the contractile machinery in VSMCs.[3]

Mechanism of Action: Rho-Kinase in Vascular Tone

The contraction of VSMCs is primarily regulated by the phosphorylation of the myosin light chain (MLC).[2] While this is initiated by an increase in intracellular calcium ([Ca2+]i) which activates myosin light chain kinase (MLCK), the RhoA/ROCK pathway provides a calcium-



sensitizing mechanism.[2] Upon activation by agonists such as angiotensin II or endothelin-1, the small GTPase RhoA activates ROCK.[4] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP).[5] This inhibition of MLCP leads to a sustained or increased level of MLC phosphorylation for a given [Ca2+]i, resulting in enhanced and sustained vasoconstriction.[2]

ROCK inhibitors block this pathway, leading to the dephosphorylation of MLC and subsequent vasodilation. This makes them effective tools for studying and potentially treating conditions associated with vascular hypercontraction, such as hypertension and vasospasm.[3][6]

Data Presentation: Effects of Rho-Kinase Inhibitors on Vascular Tone

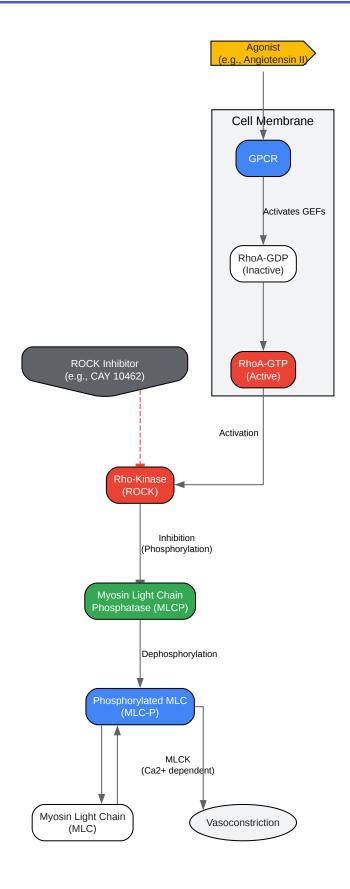
The following table summarizes representative quantitative data for commonly used Rhokinase inhibitors in vascular tone studies.



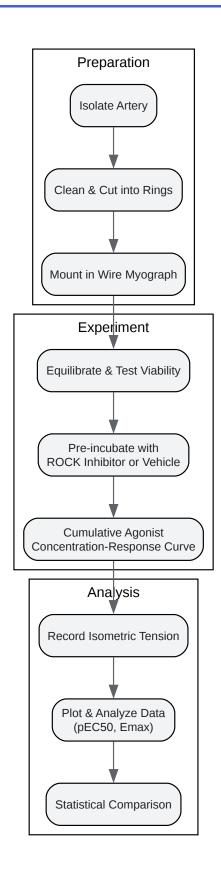
Compoun	Model	Vessel Type	Agonist	IC50 / Effective Concentr ation	Observed Effect	Referenc e
Y-27632	Rat	Basilar Artery (in vivo)	N/A (basal tone)	0.1 - 100 μmol/L	Concentrati on- dependent vasodilatio n	[3]
Y-27632	Rat	Tail Small Arteries (pressurize d)	Pressure- induced myogenic tone	3 x 10-6 mol/L	Attenuation of myogenic response	[7]
HA1077 (Fasudil)	Rat	Basilar Artery (in vivo)	N/A (basal tone)	1 - 10 μmol/L	Concentrati on- dependent vasodilatio n	[3]
Fasudil	Human (with Coronary Artery Disease)	Brachial Artery (in vivo)	Flow- mediated	N/A	Increased endotheliu m- dependent vasodilatio n	[8]
Peptide22	Mouse	Aortic Rings (ex vivo)	U46619	250 μΜ	Dose- dependent inhibition of contraction	[4]

Signaling Pathway Diagram









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